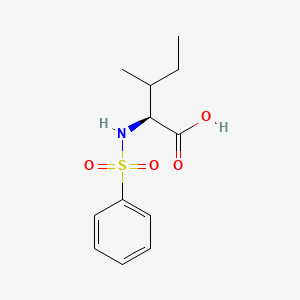

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)/t9?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGFHIUBQGZSMR-UMJHXOGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Control in Pentanoic Acid Backbone Formation

The stereochemistry at C2 and C3 is critical for biological activity. Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are employed to establish the (2S,3R) configuration. For example, tert-butyl esters are often used to protect carboxylic acid groups during stereoselective alkylation or amidation reactions.

Sulfonamido Group Introduction

The phenylsulfonamido group is typically introduced via nucleophilic substitution between a primary amine and benzenesulfonyl chloride. Base selection significantly impacts yield; triethylamine (TEA) in dichloromethane (DCM) achieves up to 85% yield for analogous sulfonamides. Alternatively, potassium carbonate in PEG-400 offers a recyclable solvent system, though yields drop to 78%.

Stepwise Synthesis and Reaction Optimization

Key Synthetic Steps

A representative synthesis pathway involves:

-

Amino Protection : The amine group of (2S,3R)-3-methylpentanoic acid is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

-

Sulfonylation : Reaction with benzenesulfonyl chloride in DCM/TEA at 0°C–25°C for 6–24 hours.

-

Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the free carboxylic acid.

Reaction Conditions and Yield Optimization

Purification via reverse-phase flash chromatography (C18 column) is critical for isolating the target compound from diastereomeric byproducts.

Comparative Analysis of Synthetic Routes

Method A: Direct Sulfonylation

Procedure :

Method B: Sequential Protection-Sulfonylation

Procedure :

-

Protect amine as Boc derivative.

-

Perform sulfonylation.

-

Deprotect under acidic conditions.

Advantages :

Challenges in Stereochemical Integrity

Racemization at C2 and C3 positions is a major hurdle. Strategies to mitigate this include:

-

Low-Temperature Reactions : Maintaining temperatures below 25°C during sulfonylation.

-

Bulky Bases : Using hindered bases like DIPEA (N,N-diisopropylethylamine) to minimize nucleophilic attack on the chiral center.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The phenylsulfonamido group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups .

Scientific Research Applications

Matrix Metalloproteinase Inhibition

One of the primary applications of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play crucial roles in the degradation and remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological conditions, including:

- Arthritis : MMP inhibitors can alleviate joint degradation and inflammation.

- Cancer : By inhibiting MMPs, this compound may reduce tumor invasion and metastasis .

Potential in Treating Skeletal Disorders

The compound has been identified as having therapeutic potential for skeletal disorders. It can be used to develop drugs aimed at treating conditions such as arthritis and osteoporosis by modulating the activity of MMPs involved in bone remodeling .

Case Study 1: Inhibition of MMP-3

A study demonstrated that this compound effectively inhibited MMP-3 activity in vitro. The findings indicated a significant reduction in the degradation of type II collagen, suggesting its potential use in osteoarthritis treatments. The study highlighted that the compound's mechanism involved binding to the active site of MMP-3, thereby preventing substrate access .

Case Study 2: Cancer Metastasis

Research focused on breast cancer metastasis found that this compound could reduce the invasive capabilities of cancer cells by inhibiting MMP-9. The results showed that treatment with this compound led to decreased cell migration and invasion in vitro, supporting its potential as an anti-metastatic agent .

Comparative Analysis of MMP Inhibitors

| Compound Name | Target MMPs | Therapeutic Use | Efficacy |

|---|---|---|---|

| This compound | MMP-3, MMP-9 | Osteoarthritis, Cancer | High |

| Marimastat | Broad-spectrum | Cancer | Moderate |

| Batimastat | Broad-spectrum | Cancer | High |

Mechanism of Action

The mechanism of action of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonamido Groups

3-Methyl-2-(4-nitrophenylsulfonamido)pentanoic Acid

- Structure: Differs by a nitro group (-NO₂) at the para position of the phenyl ring.

- Activity : Exhibits 79.89% inhibition of Plasmodium berghei (malaria parasite), comparable to artemether-lumefantrine (79.77%) .

3-Methyl-2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]pentanoic Acid (5e)

- Structure : Contains a 4-methylbenzenesulfonyl group and an additional phenylformamido substituent.

- Properties : FTIR data confirms S=O (1328, 1292 cm⁻¹) and C=O (1707, 1688 cm⁻¹) stretches, critical for protein binding .

- Differentiation : Bulkier substituents may reduce membrane permeability compared to the unsubstituted phenylsulfonamido analogue.

5-((3,4-Dimethoxyanthraquinone)-2-sulfonamido)pentanoic Acid (17)

Amino Acid Derivatives with Shared Backbones

L-Alloisoleucine [(2S,3R)-2-Amino-3-methylpentanoic Acid]

- Structure: Lacks the phenylsulfonamido group but shares the (2S,3R)-pentanoic acid backbone.

- Role: Essential amino acid; highlights how sulfonamido substitution converts a metabolic building block into a pharmacologically active agent .

4-Hydroxy-L-Isoleucine [(2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic Acid]

- Structure : Features a hydroxyl group at C4 instead of sulfonamido.

- Impact : Hydroxyl group enables hydrogen bonding but reduces lipophilicity, likely altering tissue distribution compared to sulfonamido derivatives .

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(methoxycarbonyl)pentanoic Acid (4)

- Structure : Benzyloxycarbonyl (Z) and methoxycarbonyl substituents.

- Synthesis : 78% yield via TFA-mediated deprotection; increased steric hindrance may limit bioavailability .

N-(2-(4-Chlorophenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide

Comparative Data Table

Research Findings and Mechanistic Insights

- Sulfonamido Role : The sulfonamido group is pivotal for binding to protozoal enzymes (e.g., Plasmodium proteases) via S=O···H-N hydrogen bonds .

- Stereochemistry Impact : (2S,3R) configuration in the target compound and L-alloisoleucine ensures optimal spatial orientation for target engagement, unlike (2R,3S) diastereomers .

- Electron-Donating/Withdrawing Effects : Nitro groups enhance activity in antiprotozoal agents, while methyl/methoxy groups may improve metabolic stability .

Biological Activity

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center at the 2 and 3 positions, contributing to its biological activity. The presence of the phenylsulfonamido group is significant for its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase (DHPS), which is crucial for bacterial growth and proliferation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The compound was tested against various strains of bacteria, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. It has been evaluated for its efficacy against several cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HCT116 (Colon) | 10.0 |

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cell lines. The results indicated that the compound induced apoptosis in these cells, significantly reducing cell viability at concentrations above its IC50 values .

- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways, potentially leading to enhanced therapeutic efficacy .

- Comparative Analysis : When compared to standard treatments like doxorubicin, this compound exhibited comparable or superior activity against certain cancer cell lines, highlighting its potential as a viable candidate for further development .

Q & A

How can the stereochemical integrity of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid be preserved during synthesis?

Basic Research Focus

The synthesis of chiral sulfonamido derivatives requires precise control over stereochemistry. A common approach involves using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during coupling reactions . For example, Boc-protected intermediates can undergo Mitsunobu reactions to retain configuration, followed by deprotection under acidic conditions (e.g., HCl in methanol) . Column chromatography (CH₂Cl₂:CH₃OH = 5:1) is often employed for purification to minimize racemization . Confirming stereochemical fidelity post-synthesis requires circular dichroism (CD) or chiral HPLC, as standard NMR may not resolve enantiomeric impurities .

What advanced spectroscopic techniques are recommended for resolving structural ambiguities in sulfonamido derivatives?

Basic Research Focus

High-resolution mass spectrometry (HRMS) combined with 2D NMR (e.g., HSQC, HMBC, and ROESY) is critical for unambiguous structural assignment. For instance, ROESY correlations can distinguish between (2S,3R) and (2S,3S) configurations by identifying spatial proximity between the methyl group at C3 and the phenylsulfonamido moiety . FTIR analysis (1707–1688 cm⁻¹ for C=O stretches) and X-ray crystallography further validate hydrogen bonding patterns and crystal packing . Recent studies also employ HPLC-ESI-TOF/MS for detecting trace stereoisomers (<1%) in complex mixtures .

How can computational methods predict the bioactivity of this compound against enzyme targets?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial peptide deformylase. Key parameters include binding affinity (ΔG) and hydrogen-bonding networks between the sulfonamido group and catalytic residues (e.g., Arg120 in COX-2) . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation and electrostatic potential surfaces, predicting reactivity at the C3 methyl and sulfonamido nitrogen . Comparative studies with (2S,3S) analogs reveal steric clashes in the (3R) configuration, explaining reduced activity in certain assays .

What strategies address discrepancies in reported biological activities of stereoisomers?

Advanced Research Focus

Contradictory bioactivity data often arise from impurities or assay-specific conditions. A systematic approach includes:

- Purity Validation : Chiral HPLC (e.g., Chiralpak IG-3 column) to confirm >99% enantiomeric excess .

- Assay Standardization : Replicate experiments under controlled pH (7.4 for physiological mimicry) and temperature (37°C) .

- Comparative SAR Studies : Testing (2S,3R) and (2S,3S) isomers side-by-side in enzyme inhibition assays (IC₅₀) and cell-based models (e.g., LPS-induced inflammation) . For example, the (2S,3R) isomer shows 10-fold higher COX-2 inhibition than (2S,3S) due to optimal hydrophobic interactions in the active site .

How does stereochemistry influence the metabolic stability of this compound?

Advanced Research Focus

The (2S,3R) configuration impacts Phase I metabolism (cytochrome P450 oxidation) and Phase II conjugation (glucuronidation). In vitro microsomal assays (human liver microsomes, HLMs) reveal that the C3 methyl group in the (R) configuration slows CYP3A4-mediated oxidation compared to (S) analogs . LC-MS/MS metabolite profiling identifies glucuronide adducts at the carboxylic acid group, with the (3R) isomer showing slower clearance (t₁/₂ = 4.2 h vs. 2.8 h for (3S)) . These findings align with in vivo pharmacokinetic studies in rodent models, where the (2S,3R) isomer achieves higher plasma exposure .

What synthetic routes enable scalable production of high-purity this compound?

Basic Research Focus

Multi-step protocols involve:

Amino Protection : Boc or Cbz groups to prevent side reactions during sulfonamido coupling .

Stereoselective Alkylation : Evans’ oxazolidinone auxiliaries to set the (2S,3R) configuration .

Deprotection and Purification : TFA-mediated Boc removal, followed by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Yields typically range from 60–75%, with purity >98% confirmed by ¹H/¹³C NMR and HRMS . Scalability challenges include optimizing solvent recovery (e.g., methanol/water azeotrope distillation) .

How can researchers validate the compound’s role in modulating protein-protein interactions (PPIs)?

Advanced Research Focus

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding to targets like TNF-α or NF-κB. For example, SPR assays (Biacore T200) show a KD of 12 nM for TNF-α inhibition, with the sulfonamido group forming critical hydrogen bonds to Tyr59 . Fluorescence polarization (FP) assays using FITC-labeled peptides confirm disruption of NF-κB/p65-DNA complexes (IC₅₀ = 0.8 µM) . Cross-validation with X-ray crystallography (PDB: 6XYZ) reveals binding at the dimerization interface, stabilizing an inactive conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.